
4-Hydroxymoxonidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Plant Defense : 4-Hydroxy-1,4-benzoxazin-3-ones, a type of hydroxamic acid including 4-Hydroxymoxonidine, are extensively studied for their role in defending cereals against insects, fungi, bacteria, and herbicides, and in allelopathic effects of crops (Niemeyer, 1988).
Cancer Therapy : Research on 4-Hydroxycoumarin shows its potential as an adjuvant therapy for melanoma, due to its ability to disrupt the actin cytoskeleton in melanoma cells, affecting cell adhesion and motility without harming non-malignant cells (Velasco-Velázquez et al., 2003).
Lipid Peroxidation Studies : 4-Hydroxynonenal, a product of lipid peroxidation, is a significant focus in research for its role as a bioactive marker in various pathophysiological processes. Its presence is associated with oxidative stress and potentially several diseases, including Alzheimer's disease (Žarković, 2003).
Research on 4-Hydroxyphenylretinamide (4-HPR) : 4-HPR, a synthetic retinoid, is investigated for its anti-cancer effects, particularly in the context of head and neck cancer. It has been shown to activate PPAR γ, which may contribute to its anti-cancer properties (Harris et al., 2003).
Hydroxychloroquine Research : Though not directly related to 4-Hydroxymoxonidine, research on hydroxychloroquine, particularly in the context of COVID-19, sheds light on the repurposing of drugs for emerging health crises (Gupta & Malviya, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Hydroxymoxonidine, a derivative of Moxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The I1 receptor plays a crucial role in the regulation of blood pressure .
Mode of Action
4-Hydroxymoxonidine acts as a selective agonist at the imidazoline I1 receptor . By binding to this receptor, it suppresses the activity of the sympathetic nervous system, leading to a reduction in blood pressure . Compared to other central-acting antihypertensives, 4-Hydroxymoxonidine binds with much greater affinity to the imidazoline I1 receptor .
Biochemical Pathways
It’s known that the activation of the i1 receptor leads to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure . Additionally, 4-Hydroxymoxonidine may also promote sodium excretion, improve insulin resistance and glucose tolerance, and protect against hypertensive target organ damage .
Pharmacokinetics
Moxonidine has a bioavailability of 88%, with a peak plasma concentration reached within 1 hour . It is metabolized in the liver, with 10-20% undergoing metabolism . The major metabolites include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life is approximately 2.2-2.8 hours .
Result of Action
The primary result of 4-Hydroxymoxonidine’s action is a reduction in blood pressure . This is achieved through the suppression of the sympathetic nervous system activity. Additionally, it may also have beneficial effects on insulin resistance syndrome, independent of its blood pressure-lowering effect .
Propriétés
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFANMLJBOSKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140221 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352457-34-2 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

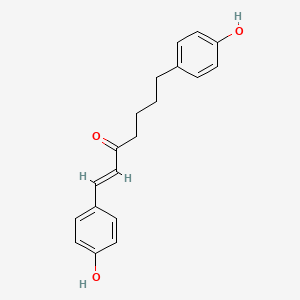
![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, trans- (9CI)](/img/no-structure.png)

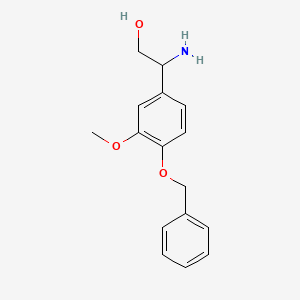
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

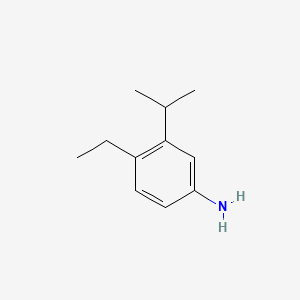

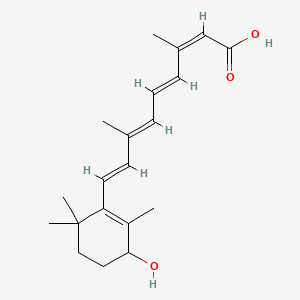
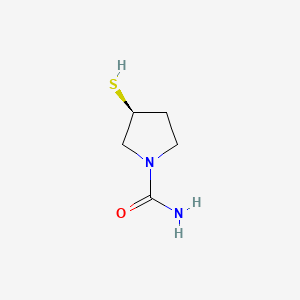
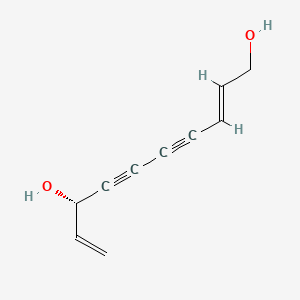
![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)